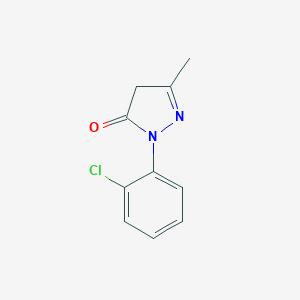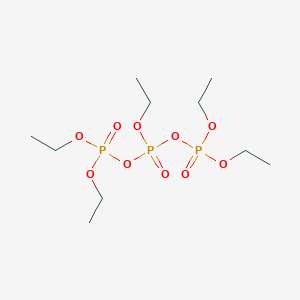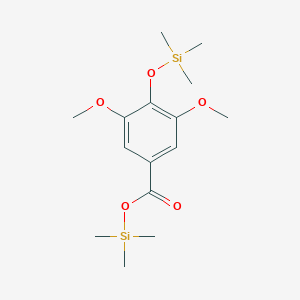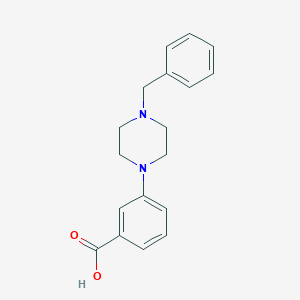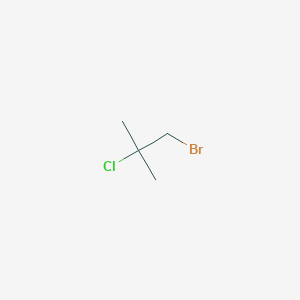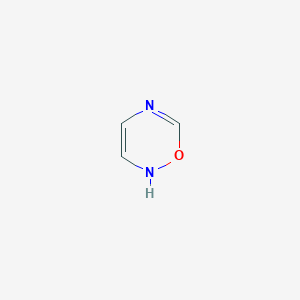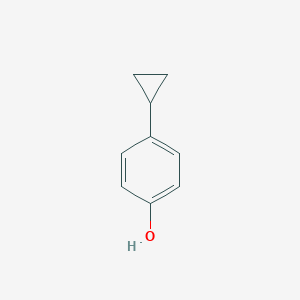
1-phenyl-3-(3-phenylpropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-phenyl-N’-(3-phenylpropyl)- is an organosulfur compound with the molecular formula C16H18N2S. This compound belongs to the thiourea family, which is characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thiourea derivatives have gained significant attention due to their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiourea, N-phenyl-N’-(3-phenylpropyl)- can be synthesized through several methods. One common approach involves the reaction of aniline derivatives with isothiocyanates. For instance, the reaction between N-phenyl-3-phenylpropylamine and phenyl isothiocyanate in an organic solvent such as dichloromethane can yield the desired thiourea derivative . The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-phenyl-N’-(3-phenylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Thioethers
Substitution: Substituted thiourea derivatives
Applications De Recherche Scientifique
Thiourea, N-phenyl-N’-(3-phenylpropyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of thiourea, N-phenyl-N’-(3-phenylpropyl)- involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the 3-phenylpropyl group.
N,N’-Diphenylthiourea: Contains two phenyl groups attached to the nitrogen atoms.
1-(Acyl/aroyl)-3-(substituted) thioureas: These compounds have acyl or aroyl groups attached to the thiourea moiety.
Uniqueness
Thiourea, N-phenyl-N’-(3-phenylpropyl)- is unique due to the presence of both phenyl and 3-phenylpropyl groups, which enhance its ability to form stable complexes with metal ions and increase its biological activity compared to other thiourea derivatives .
Propriétés
Numéro CAS |
15093-43-3 |
|---|---|
Formule moléculaire |
C16H18N2S |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-phenyl-3-(3-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) |
Clé InChI |
KSAVTPCYXUELBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
SMILES isomérique |
C1=CC=C(C=C1)CCCN=C(NC2=CC=CC=C2)S |
SMILES canonique |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
Key on ui other cas no. |
15093-43-3 |
Solubilité |
31.9 [ug/mL] |
Synonymes |
N-Phenyl-N'-(3-phenylpropyl)thiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


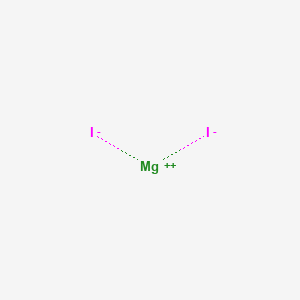

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)
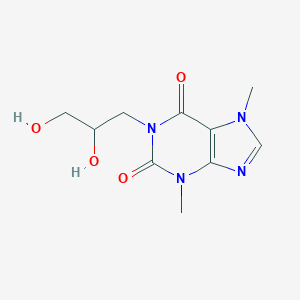
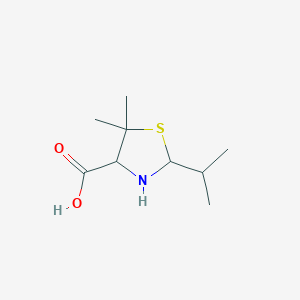
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)

